Undecylenoyl glycine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

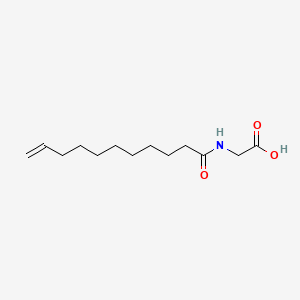

Structure

3D Structure

Properties

IUPAC Name |

2-(undec-10-enoylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-2-3-4-5-6-7-8-9-10-12(15)14-11-13(16)17/h2H,1,3-11H2,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZROLMAVYZOMHRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30202671 | |

| Record name | Undecylenoyl glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54301-26-7 | |

| Record name | Lipacide UG | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54301-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Undecylenoyl glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054301267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecylenoyl glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (undec-10-enoylamino)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.587 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UNDECYLENOYL GLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D20464K2J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Undecylenoyl Glycine: A Technical Guide to its Mechanism of Action in Cutaneous Homeostasis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Undecylenoyl glycine, a lipoamino acid synthesized from undecylenic acid and glycine, is a multifunctional ingredient with significant applications in dermatological and cosmetic formulations. Its primary functions include the regulation of sebum production, modulation of the skin microbiome, and maintenance of the skin's acidic pH. This technical guide provides an in-depth analysis of the known and inferred mechanisms of action of this compound on the skin. While direct, comprehensive studies on its specific molecular pathways are limited in publicly available literature, this document consolidates existing knowledge on its constituent parts—undecylenic acid and glycine—and related lipoamino acids to elucidate its functional properties. This guide summarizes available quantitative data, details relevant experimental protocols, and presents visual diagrams of the key biological pathways and experimental workflows.

Introduction

This compound is a derivative of the amino acid glycine and the natural fatty acid undecylenic acid, which is derived from castor oil.[1] This lipoamino acid structure confers an amphiphilic nature, enhancing its bioavailability and allowing for targeted interactions within the skin. It is recognized for its dermo-protective and purifying properties, making it a valuable component in formulations for sensitive, acne-prone, and seborrheic skin.[1] Its key functions in skincare include serving as an antimicrobial agent, a sebum regulator, a skin conditioning agent, and a deodorant.[2]

Core Mechanisms of Action

The mechanism of action of this compound in the skin is multifaceted, primarily attributed to its dual composition. It is proposed to act through several pathways:

-

Antimicrobial and Microbiome Modulation: The undecylenic acid moiety is known for its fungistatic properties. This compound helps to control the proliferation of microorganisms on the skin, including bacteria and fungi, which can be beneficial in conditions like acne and dandruff.[1][2] It helps to maintain a balanced skin microbiome.[3]

-

Sebum Regulation: this compound is classified as an anti-seborrheic agent that helps to regulate sebum production.[2] This action is crucial for managing oily and acne-prone skin.

-

Skin Acidification and pH Regulation: As a glycine biovector, it contributes to maintaining the acidic mantle of the skin. A healthy skin pH is essential for the proper functioning of the skin barrier and for controlling the cutaneous microflora.[4]

-

Anti-inflammatory Properties: The glycine component is known to have anti-inflammatory effects. While direct evidence for this compound is not extensively documented, it is plausible that it exerts a soothing effect on the skin. Lipoamino acids, in general, have been shown to have anti-inflammatory potential.[5]

Quantitative Data

Specific quantitative data for this compound is not extensively available in the public domain. The following table summarizes available data for related compounds and contexts.

Table 1: Antimicrobial Activity of a Preservative Blend Containing an Undecylenoyl Derivative

| Microorganism | MIC of Preservative Blend (ppm) |

| Staphylococcus aureus | 2000 |

| Pseudomonas aeruginosa | 2000 |

| Escherichia coli | 2000 |

| Bacillus subtilis | 2000 |

| Malassezia furfur | 4000 |

| Aspergillus niger | 3000 |

| Propionibacterium acnes | 3000 |

| Candida albicans | 3000 |

Note: Data extracted from a patent for a preservative blend containing undecylenoyl MEA amide, N-octanoyl glycine, and phenoxyethanol. The specific contribution of the undecylenoyl derivative is not isolated.

Key Signaling Pathways and Interactions

While specific signaling pathways for this compound are not yet fully elucidated in published research, we can infer potential mechanisms based on its components and the actions of similar molecules.

Inferred Mechanism for Sebum Regulation

One of the key enzymes in androgen metabolism is 5α-reductase, which converts testosterone to the more potent dihydrotestosterone (DHT). DHT is a primary stimulant of sebaceous gland activity. Inhibition of 5α-reductase is a known strategy for reducing sebum production. While direct inhibition by this compound has not been quantified in available literature, fatty acids are known to interact with this enzyme.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. cosmileeurope.eu [cosmileeurope.eu]

- 3. The use of cutaneous microdialysis to measure substance P-induced histamine release in intact human skin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. seppic.com [seppic.com]

- 5. Potential anti-inflammatory actions of the elmiric (lipoamino) acids - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and purification of undecylenoyl glycine for laboratory use

An In-depth Technical Guide to the Laboratory Synthesis and Purification of Undecylenoyl Glycine

Abstract

This compound, the N-acylation product of undecylenic acid and glycine, is a functional ingredient with notable applications in dermatological and cosmetic formulations due to its antimicrobial, anti-dandruff, and sebum-regulating properties.[1][2][3] This technical guide provides a comprehensive overview of the laboratory-scale synthesis and purification of this compound. It includes detailed experimental protocols, characterization data, and a discussion of its mechanism of action. The synthesis primarily involves the acylation of glycine with undecylenoyl chloride via a Schotten-Baumann reaction, followed by purification through acidification, washing, and drying.[1][4][5] This document is intended for researchers, chemists, and drug development professionals engaged in the study and application of lipoamino acids.

Introduction

This compound (IUPAC name: 2-(undec-10-enoylamino)acetic acid) is a lipoamino acid that combines the fatty acid undecylenic acid with the amino acid glycine.[1][3] This amphiphilic structure, possessing both a lipophilic fatty acid chain and a hydrophilic amino acid head, imparts surfactant properties and allows for its unique biological activities.[1][6] It is recognized for its ability to help control the growth of microorganisms, regulate sebum production by inhibiting 5-alpha reductase, and restore the skin's acid mantle.[2][3] For laboratory research and development, a reliable method for its synthesis and purification is essential to ensure a high-purity final product for accurate in vitro and in vivo studies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₃NO₃ | [1][2] |

| Molecular Weight | 241.33 g/mol | [1][7] |

| Appearance | White to pinkish-beige powder | [1][2] |

| Melting Point | 80 - 106 °C | [1] |

| LogP (Octanol/Water) | 2.2 - 3.33 | [1] |

| Water Solubility | 81 mg/L; Soluble at pH > 7.0 with heating | [2] |

| Other Solubilities | Soluble in ethanol and ethylene glycol | [2] |

Synthesis of this compound

The most common and industrially adopted method for synthesizing this compound is the acylation of glycine with undecylenoyl chloride.[1][4] This reaction is a specific example of the Schotten-Baumann reaction, which is widely used for the synthesis of amides from amines and acid chlorides.[8][9][10] The reaction proceeds via a nucleophilic acyl substitution mechanism under alkaline conditions.[1][11]

Reaction Mechanism

The synthesis is typically conducted in a two-phase solvent system (e.g., water and an organic solvent) where a base is used to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the formation of the amide product.[8][10][12]

References

- 1. Buy this compound | 54301-26-7 [smolecule.com]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. cosmileeurope.eu [cosmileeurope.eu]

- 4. ewg.org [ewg.org]

- 5. “Process For Manufacturing Homogeneous Blends Of N Undecylenoyl [quickcompany.in]

- 6. nbinno.com [nbinno.com]

- 7. This compound | C13H23NO3 | CID 10037355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Schotten-Baumann_reaction [chemeurope.com]

- 9. SATHEE: Chemistry Schotten Baumann Reaction [satheeneet.iitk.ac.in]

- 10. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 11. jk-sci.com [jk-sci.com]

- 12. byjus.com [byjus.com]

Undecylenoyl glycine as a lipoamino acid derivative

An In-depth Technical Guide to Undecylenoyl Glycine

Executive Summary

This compound is a functional lipoamino acid derivative synthesized from undecylenic acid, a natural fatty acid from castor oil, and glycine, the simplest amino acid.[1][2] This unique structure confers amphiphilic properties, allowing it to act as a mild surfactant while delivering targeted biological activity.[3][4] It is recognized for its role as a dermo-protective purifying agent, primarily utilized for its antimicrobial, anti-dandruff, sebum-regulating, and deodorizing properties.[5][6] Functionally, it helps to restore the skin's acid mantle and maintain the balance of the skin's microbiome.[2][7] This guide provides a comprehensive technical overview of its physicochemical properties, synthesis, mechanisms of action, and applications, with a focus on its relevance to researchers and professionals in drug and cosmetic development.

Physicochemical Properties

This compound is a white to off-white powder.[1][5] It is the acylation product of glycine with undecylenic acid chloride.[5][8] As a lipoamino acid, its structure is analogous to natural lipoproteins found in living organisms.[5] This structural similarity is key to its biocompatibility and preferential use in cosmetic and dermatological formulations.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C13H23NO3 | [3][5][9] |

| Molecular Weight | 241.33 g/mol | [3][5][9] |

| Appearance | White to pinkish beige powder | [1][5][10] |

| Melting Point | Approx. 103 °C | [5][10] |

| Density | Approx. 1.12 g/cm³ | [5][10] |

| Topological Polar Surface Area | 66.4 Ų | [5] |

| Solubility | - Soluble in ethanol, ethylene glycol.- In water: Soluble at pH > 7.0 with heating, or at temperatures of 90°C.[5]- Water solubility at 20°C, pH ≤ 5: Approx. 81 mg/L.[10] | [5][10] |

| log Pow (Partition Coefficient) | Approx. 2.2 (at 20°C) |[10] |

Synthesis and Manufacturing

This compound is synthesized via the acylation of glycine with undecylenic acid chloride.[3] This reaction, a nucleophilic acyl substitution, typically follows the principles of the Schotten-Baumann reaction, which is well-suited for forming amide bonds.[3] The process involves the nucleophilic attack of the glycine amino group on the carbonyl carbon of the acid chloride.[3]

Caption: Synthesis workflow for this compound via acylation.

Mechanisms of Action

This compound's functionality stems from several distinct biological activities, making it a multifunctional ingredient.

Antimicrobial and Antifungal Activity

The compound exhibits a broad spectrum of antimicrobial activity, helping to slow the growth of microorganisms on the skin.[3][5] It is effective against both Gram-positive and Gram-negative bacteria.[5] Specific microorganisms of interest in dermatology that it has shown efficacy against include:

-

Propionibacterium acnes , a bacterium implicated in acne vulgaris.[3]

-

Malassezia yeasts (formerly Pityrosporum ovale), which are associated with dandruff and seborrheic dermatitis.[3][5]

-

Pathogens that cause body odor, such as Staphylococcus epidermidis .[5][11]

This antimicrobial action supports its use in anti-acne, anti-dandruff, and deodorant formulations.[1][12]

Sebum Regulation

Excessive sebum production is a key factor in oily skin and acne.[3] this compound helps to control sebum production by inhibiting the enzyme 5-alpha reductase.[5] This enzyme is responsible for converting testosterone to dihydrotestosterone (DHT), a more potent androgen that stimulates sebaceous gland activity. By reducing 5-alpha reductase activity, this compound helps to moderate sebum output.[5]

References

- 1. This compound - Noncomedogenic Skincare, Sunscreen Products | South Africa [noncomedogenic.co.za]

- 2. myrevea.com [myrevea.com]

- 3. Buy this compound | 54301-26-7 [smolecule.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound - Ataman Kimya [atamanchemicals.com]

- 6. incibeauty.com [incibeauty.com]

- 7. EP0983055A1 - Composition comprising an amino acid n-undecylenoyl; application in cosmetics - Google Patents [patents.google.com]

- 8. ewg.org [ewg.org]

- 9. This compound | C13H23NO3 | CID 10037355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound - Safety Data Sheet [chemicalbook.com]

- 11. This compound - Natural Micron Pharm Tech [nmpharmtech.com]

- 12. This compound - Creative Biogene [microbialtec.com]

An In-depth Technical Guide to the Surfactant Properties of Undecylenoyl Glycine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecylenoyl glycine, the N-acylation product of undecylenic acid and glycine, is a versatile anionic surfactant belonging to the family of N-acyl amino acids.[1][2][3] Its unique structure, comprising a lipophilic undecylenoyl chain and a hydrophilic glycine headgroup, imparts a range of desirable properties, making it a valuable ingredient in cosmetics, personal care products, and pharmaceutical formulations. This technical guide provides a comprehensive overview of the surfactant properties of this compound, including quantitative data, detailed experimental protocols, and insights into its mechanisms of action.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder with a molecular weight of 241.33 g/mol .[1][2] It is sparingly soluble in water at neutral pH but its solubility increases under alkaline conditions (pH > 7.0).[2] It demonstrates good solubility in alcohols such as ethanol and propylene glycol.[2][4]

Surfactant Properties of this compound

As an amphiphilic molecule, this compound exhibits excellent surfactant properties, including surface tension reduction, micelle formation, and foaming. These characteristics are crucial for its function as a cleansing agent, emulsifier, and formulation stabilizer.

Quantitative Surfactant Data

| Property | Value/Range | Method of Determination/Calculation |

| Acid Value | 220.0 - 250.0 mg KOH/g[2][4] | Titration with a standardized solution of potassium hydroxide. |

| Saponification Value | Not available | |

| Hydrophilic-Lipophilic Balance (HLB) | Estimated ~10-12 | Calculated using the Griffin method (HLB = 20 * (Mh / M)) or Davies method. A precise value requires the saponification value. Based on its structure and applications as an O/W emulsifier, an HLB in this range is expected. |

| Critical Micelle Concentration (CMC) | Not available for pure this compound. For sodium cocoyl glycinate (average C12-C14 chain), the CMC is approximately 0.21 mmol/L.[6] | Typically determined by measuring a physical property (e.g., surface tension, conductivity) as a function of surfactant concentration.[7][8] |

| Surface Tension at CMC (γCMC) | Not available for pure this compound. Sodium cocoyl glycinate reduces the surface tension of water to approximately 33.1 mN/m.[6] | Measured using techniques such as the du Noüy ring method or Wilhelmy plate method at the determined CMC.[9] |

Experimental Protocols

Synthesis of this compound (Laboratory Scale)

This protocol is adapted from the general Schotten-Baumann reaction for N-acyl amino acids.[3]

Materials:

-

Glycine

-

Undecylenoyl chloride

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Distilled water

-

Organic solvent (e.g., diethyl ether or ethyl acetate)

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve glycine in an aqueous solution of sodium hydroxide (e.g., 10% w/v) in a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer. The solution should be cooled in an ice bath.

-

Slowly add undecylenoyl chloride dropwise from the dropping funnel while vigorously stirring and maintaining the temperature below 10°C. The pH of the reaction mixture should be maintained in the alkaline range (pH 9-11) by the concurrent addition of a sodium hydroxide solution.

-

After the addition is complete, continue stirring for 2-3 hours at room temperature to ensure the reaction goes to completion.

-

Cool the reaction mixture in an ice bath and acidify with dilute hydrochloric acid to a pH of approximately 2-3. This will precipitate the this compound.

-

Filter the precipitate using a Buchner funnel and wash with cold distilled water to remove inorganic salts.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

-

Dry the purified this compound under vacuum.

Determination of Critical Micelle Concentration (CMC) and Surface Tension

The CMC and surface tension can be determined using a tensiometer (e.g., using the du Noüy ring or Wilhelmy plate method).

Procedure:

-

Prepare a stock solution of this compound in a suitable aqueous buffer (e.g., phosphate buffer at a specific pH).

-

Prepare a series of dilutions of the stock solution with varying concentrations of this compound.

-

Measure the surface tension of each solution, starting with the most dilute.

-

Plot the surface tension as a function of the logarithm of the this compound concentration.

-

The CMC is the concentration at which a sharp break in the curve is observed. The surface tension value at this point is the γCMC.[8][9]

Foaming Properties Assessment (Ross-Miles Method)

The Ross-Miles method is a standardized procedure for evaluating the foaming capacity and foam stability of surfactants.[10][11][12][13][14]

Apparatus:

-

Ross-Miles foam apparatus, consisting of a jacketed glass tube with a specified height and diameter, and a reservoir with a standardized orifice.

Procedure:

-

Prepare a solution of this compound at a specific concentration and temperature.

-

Pour a defined volume of the solution into the main tube of the apparatus.

-

Add a specified volume of the same solution to the reservoir.

-

Allow the solution from the reservoir to fall from a set height into the main tube, generating foam.

-

Measure the initial height of the foam column immediately after all the solution has been added.

-

Record the foam height at specific time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.

Signaling Pathways and Mechanisms of Action

This compound exhibits several biological activities, including antimicrobial and sebum-regulating effects, which are attributed to its interaction with specific signaling pathways.

Inhibition of 5-alpha Reductase

This compound is known to help control sebum production.[2] This is, in part, attributed to the inhibition of the enzyme 5-alpha-reductase. This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT), which is a key driver of sebaceous gland activity.[15] By inhibiting 5-alpha-reductase, this compound can help to reduce sebum production, making it a valuable ingredient in formulations for oily and acne-prone skin.

Figure 1. Simplified diagram of 5-alpha reductase inhibition by this compound.

Antimicrobial Activity against Propionibacterium acnes

Propionibacterium acnes (now known as Cutibacterium acnes) is a bacterium implicated in the pathogenesis of acne vulgaris.[16][17] this compound has been shown to possess antimicrobial activity against this bacterium.[4] The proposed mechanism involves the disruption of the bacterial cell membrane, leading to increased permeability and leakage of intracellular components, ultimately resulting in bacterial cell death.

Figure 2. Proposed antimicrobial mechanism of this compound against P. acnes.

Anti-Dandruff Mechanism via Inhibition of Malassezia species

The yeast Malassezia is a key factor in the development of dandruff.[18][19] These lipophilic yeasts produce lipases that hydrolyze sebum triglycerides into free fatty acids, which can cause scalp irritation and flaking.[20] this compound exhibits antifungal activity against Malassezia species, helping to control their proliferation on the scalp.[2] By reducing the population of these microorganisms, this compound helps to alleviate the symptoms of dandruff.

References

- 1. 10-Undecenoyl Glycine | EURO KEMICAL S.R.L. [eurokemical.it]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. US20190091124A1 - Aqueous n-acyl amino acid solutions - Google Patents [patents.google.com]

- 4. High Quality Wholesales Amino acid surfactant cosmetic grade this compound Factory, Supplier | Aogubio [m.aogubio.com]

- 5. Surfactants of Amino Acids | VANABIO [wanabio.com]

- 6. researchgate.net [researchgate.net]

- 7. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 8. Critical Micelle Concentration - Kibron [kibron.com]

- 9. nanoscience.com [nanoscience.com]

- 10. scribd.com [scribd.com]

- 11. scribd.com [scribd.com]

- 12. Ross-Miles method | KRÜSS Scientific [kruss-scientific.com]

- 13. onepetro.org [onepetro.org]

- 14. asn.sn [asn.sn]

- 15. How Do 5-Alpha Reductase Inhibitors Work? Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 16. Propionibacterium acnes and Acne Vulgaris: New Insights from the Integration of Population Genetic, Multi-Omic, Biochemical and Host-Microbe Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent advances in understanding Propionibacterium acnes ( Cutibacterium acnes) in acne - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Malassezia Genus in Skin and Systemic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Anti-Malassezia Drug Candidates Based on Virulence Factors of Malassezia-Associated Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Undecylenoyl Glycine: A Technical Guide to its Interaction with the Skin Microbiome

For Researchers, Scientists, and Drug Development Professionals

Abstract

Undecylenoyl Glycine, a lipoamino acid synthesized from undecylenic acid and glycine, is emerging as a significant modulator of the skin microbiome. This technical guide delves into the core mechanisms of its action, presenting quantitative data on its antimicrobial efficacy and its role in regulating key physiological processes of the skin. Detailed experimental protocols are provided to facilitate further research and development of this multifunctional ingredient for dermatological applications.

Introduction

The human skin is a complex ecosystem harboring a diverse community of microorganisms, collectively known as the skin microbiome. The balance of this microbiome is crucial for maintaining skin health, and dysbiosis is often associated with various skin conditions such as acne, dandruff, and seborrheic dermatitis.[1] this compound is a functional ingredient designed to restore and maintain this delicate balance through its targeted antimicrobial and sebum-regulating properties.[2][3]

Mechanism of Action

This compound exerts its effects on the skin microbiome through a multi-pronged approach, primarily centered around its antimicrobial and sebum-regulating activities.

Antimicrobial Activity

A related compound, arginine undecylenate, has demonstrated antibacterial activity against Staphylococcus aureus and Streptococcus pyogenes, with MICs ranging from 0.60 to 1.26 mg/mL.[4][5] This suggests the potential of the undecylenic acid moiety in antimicrobial action.

Sebum Regulation

A key mechanism through which this compound influences the skin microbiome is by regulating sebum production.[2] Excessive sebum is a critical factor in the proliferation of lipophilic microorganisms like C. acnes and Malassezia. This compound is reported to inhibit the activity of 5α-reductase, an enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[6] DHT is a primary stimulant of sebaceous gland activity. By reducing DHT levels in the skin, this compound helps to decrease sebum production, thereby creating a less favorable environment for the growth of microorganisms associated with oily skin conditions.

Quantitative Data

Precise quantitative data for the standalone efficacy of this compound is limited in publicly accessible scientific literature. The following table summarizes available data for a related compound and a product blend.

| Compound/Product | Microorganism | Test | Result | Reference |

| Arginine Undecylenate | Staphylococcus aureus (MSSA & MRSA) | MIC | 0.486 - 1.26 mg/mL | [5] |

| Arginine Undecylenate | Streptococcus pyogenes | MIC | 0.335 mg/mL | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the efficacy of this compound.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is a standard method for determining the antimicrobial efficacy of a compound.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific microorganism.

Materials:

-

Test microorganism (e.g., Malassezia furfur, Cutibacterium acnes, Staphylococcus aureus)

-

Appropriate liquid growth medium (e.g., Sabouraud Dextrose Broth for fungi, Tryptic Soy Broth for bacteria)

-

This compound

-

Sterile 96-well microtiter plates

-

Spectrophotometer (plate reader)

-

Incubator with appropriate temperature and atmospheric conditions (e.g., anaerobic for C. acnes)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial two-fold dilutions of the this compound stock solution in the growth medium directly in the 96-well plate.

-

Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Add the microbial inoculum to each well of the microtiter plate.

-

Include positive control wells (medium + inoculum) and negative control wells (medium only).

-

Incubate the plate under appropriate conditions for 24-48 hours.

-

Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm using a plate reader. The MIC is the lowest concentration with no visible growth.

5α-Reductase Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of this compound on the 5α-reductase enzyme.

Objective: To quantify the inhibition of 5α-reductase activity by this compound.

Materials:

-

Rat liver microsomes (as a source of 5α-reductase) or a commercially available human recombinant 5α-reductase enzyme.

-

Testosterone

-

NADPH (cofactor)

-

This compound

-

Buffer solution (e.g., phosphate buffer, pH 6.5)

-

Finasteride (positive control)

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Prepare a reaction mixture containing the buffer, NADPH, and the enzyme source.

-

Add varying concentrations of this compound or the positive control (Finasteride) to the reaction mixture.

-

Initiate the enzymatic reaction by adding testosterone.

-

Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding a strong acid or organic solvent).

-

Extract the steroids from the reaction mixture.

-

Analyze the concentration of the product, dihydrotestosterone (DHT), using an HPLC system.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the control without inhibitor.

In Vivo Sebum Production Assessment (Sebumeter®)

This protocol describes the use of a Sebumeter® to measure the effect of a topical product containing this compound on sebum production.[7][8][9]

Objective: To evaluate the in vivo effect of a formulation with this compound on the sebum levels of the skin.

Materials:

-

Sebumeter® SM 815 (or similar model)

-

Test formulation containing this compound

-

Placebo formulation

-

Human volunteers with oily or acne-prone skin

Procedure:

-

Recruit a panel of qualified volunteers.

-

Acclimatize the subjects in a controlled environment (temperature and humidity).

-

Define the test areas on the skin (e.g., forehead).

-

Perform a baseline sebum measurement on the test areas using the Sebumeter®. The device's special tape becomes transparent in proportion to the amount of sebum absorbed.

-

Instruct subjects to apply the test and placebo formulations to the designated areas daily for a specified period (e.g., 28 days).

-

Repeat the Sebumeter® measurements at defined intervals (e.g., weekly) under the same controlled conditions.

-

The transparency of the tape is measured by the device's photocell, and the sebum content is calculated.[9]

-

Analyze the change in sebum levels from baseline for both the active and placebo groups to determine the efficacy of the this compound formulation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key mechanisms and experimental processes discussed.

Caption: Mechanism of Action of this compound.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Caption: Workflow for 5α-Reductase Inhibition Assay.

Conclusion

This compound is a promising multifunctional ingredient for applications in dermo-cosmetics and topical therapeutics aimed at modulating the skin microbiome. Its dual action of direct antimicrobial activity and indirect microbial control through sebum regulation makes it a valuable tool for addressing conditions such as acne and dandruff. Further research to establish precise MIC values against a broader range of skin microorganisms and to elucidate its impact on the diversity and balance of the skin microbiome will be crucial for its continued development and application. The provided experimental protocols offer a framework for conducting such investigations.

References

- 1. Skin microbiota - models and in vitro assays - QIMA Life Sciences [qima-lifesciences.com]

- 2. cosmileeurope.eu [cosmileeurope.eu]

- 3. incibeauty.com [incibeauty.com]

- 4. A Novel Ammonium Carboxylate Salt of Undecylenic Acid for the Topical Treatment of Gram-Positive and Antibiotic-Resistant Skin Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Novel Ammonium Carboxylate Salt of Undecylenic Acid for the Topical Treatment of Gram‐Positive and Antibiotic‐Resistant Skin Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Method for quantification of oils and sebum levels on skin using the Sebumeter(®) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. courage-khazaka.com [courage-khazaka.com]

- 8. researchgate.net [researchgate.net]

- 9. Sebumeter - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

Undecylenoyl Glycine: A Technical Guide to its Anti-Fungal Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Undecylenoyl Glycine, an acylated amino acid derivative synthesized from undecylenic acid and glycine, is increasingly utilized in cosmetic and personal care formulations for its purported anti-fungal and antimicrobial properties. This technical guide provides an in-depth analysis of its anti-fungal characteristics, drawing from available scientific literature on both the derivative and its parent compound, undecylenic acid. The document outlines the proposed mechanisms of action, summarizes key quantitative efficacy data, details relevant experimental protocols for its evaluation, and provides visual representations of critical pathways and workflows to support further research and development. While direct quantitative data for this compound is limited in publicly available literature, the well-documented anti-fungal activity of undecylenic acid offers significant insights into its potential efficacy and mechanisms.

Chemical and Physical Properties

This compound is the acylation product of glycine with undecylenic acid chloride. It is recognized for its role in regulating sebum production and possessing antibacterial properties, making it suitable for acne-prone skin formulations.[1] Generally, it is considered safe for use in cosmetics.[1]

Anti-Fungal Mechanism of Action

The primary anti-fungal activity of this compound is attributed to its undecylenic acid moiety. Undecylenic acid, a C11 unsaturated fatty acid, has demonstrated efficacy against various fungal pathogens, notably Candida albicans. The proposed mechanisms of action are multifaceted and primarily target fungal cell morphology and virulence.

3.1 Inhibition of Fungal Morphogenesis: A key virulence factor for Candida albicans is its ability to transition from a yeast to a hyphal form, which is associated with active infections. Undecylenic acid has been shown to inhibit this morphological transition.[2][3] Studies indicate that at concentrations as low as 10 µM, undecylenic acid can significantly reduce the formation of germ tubes without affecting the overall growth rate of the yeast, indicating a specific effect on morphogenesis.[3] At concentrations above 4 mM, this transition is completely abolished.[2][4] This inhibition of filamentation is a critical aspect of its anti-fungal action.

3.2 Disruption of Biofilm Formation: Fungal biofilms are complex, structured communities of cells that adhere to surfaces and are encased in a self-produced extracellular matrix. Biofilms exhibit increased resistance to anti-fungal agents and host immune responses. Undecylenic acid has been found to effectively inhibit the biofilm formation of Candida albicans at concentrations above 3 mM.[2][4][5] This is achieved by down-regulating the transcription of hyphal formation-related genes, such as HWP1, leading to a poorly organized biofilm structure.[2][4] Furthermore, it decreases the transcription of hydrolytic enzymes like secreted aspartic proteases, lipases, and phospholipases, which are crucial for biofilm integrity and virulence.[2][4]

3.3 Fungal Cell Membrane Disruption: While not explicitly detailed for this compound, undecylenic acid is known to disrupt fungal cell membranes, leading to cell death. This is a common mechanism for fatty acid-based anti-fungal agents. The lipophilic nature of the undecylenoyl chain allows it to intercalate into the fungal cell membrane, altering its fluidity and integrity, which can lead to the leakage of intracellular components and ultimately, cell lysis.

3.4 Inhibition of 5-alpha Reductase: this compound is reported to inhibit the enzyme 5-alpha reductase.[6][7] In the context of skin, this enzyme is involved in the conversion of testosterone to dihydrotestosterone (DHT), a potent androgen that can increase sebum production. By inhibiting this enzyme, this compound can help to control seborrhea. As excess sebum is a key factor in the proliferation of lipophilic yeasts like Malassezia furfur, a primary causative agent of dandruff, this inhibitory action contributes indirectly to its anti-fungal efficacy by modifying the scalp microenvironment.

Below is a diagram illustrating the proposed anti-fungal mechanisms of action.

Caption: Proposed anti-fungal mechanisms of this compound.

Quantitative Anti-Fungal Efficacy Data

Table 1: In Vitro Efficacy of Undecylenic Acid against Candida albicans

| Parameter | Concentration | Effect | Reference |

| Inhibition of Germ Tube Formation | 10 µM | Seven-fold reduction | [3] |

| Complete Abolition of Yeast-to-Hyphae Transition | > 4 mM | Complete inhibition of morphogenesis | [2][4] |

| Inhibition of Biofilm Formation | > 3 mM | Effective inhibition | [2][4][5] |

| Inhibition of Planktonic Hyphae | 70 mM | Sufficient to inhibit appearance | [3] |

Table 2: In Vitro Efficacy of Undecylenic Acid-Loaded Hexosomes against Candida albicans

| Parameter | Concentration (wt% hexosomes) | Effect | Reference |

| MIC50 | 0.01 | 50% reduction in Candida growth | [8][9] |

| MIC90 | 0.16 | 90% reduction in Candida growth | [8][9] |

It is important to note that the efficacy of this compound can be pH-dependent, with its activity being higher in acidic conditions where it exists predominantly in its carboxylic acid form.[10]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of the anti-fungal properties of this compound, particularly in the context of its common applications.

5.1 Broth Microdilution Method for MIC Determination

This is a standardized method to determine the minimum inhibitory concentration (MIC) of an anti-fungal agent against a specific fungal strain.

-

Fungal Inoculum Preparation:

-

Culture the fungal isolate (e.g., Candida albicans, Malassezia furfur) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for Candida, Dixon Agar for Malassezia) at a suitable temperature (e.g., 30-37°C) for 24-72 hours.

-

Harvest the fungal colonies and suspend them in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

-

Further dilute the standardized suspension in the appropriate test medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration for the assay.

-

-

Drug Dilution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in the test medium in a 96-well microtiter plate to obtain a range of concentrations.

-

-

Incubation:

-

Add the standardized fungal inoculum to each well of the microtiter plate containing the drug dilutions.

-

Include a drug-free well as a positive control for fungal growth and an uninoculated well as a negative control for sterility.

-

Incubate the plates at the optimal temperature for the test organism for 24-48 hours.

-

-

MIC Determination:

-

Visually or spectrophotometrically assess fungal growth in each well.

-

The MIC is defined as the lowest concentration of the anti-fungal agent that causes a significant inhibition of visible growth compared to the drug-free control.

-

5.2 In Vitro Anti-Dandruff Efficacy Testing

This protocol is designed to assess the efficacy of anti-dandruff agents against Malassezia species.

-

Agar Diffusion Method (Zone of Inhibition):

-

Prepare Sabouraud Dextrose Agar plates supplemented with olive oil.

-

Inoculate the plates with a standardized suspension of Malassezia furfur.

-

Create wells in the agar or place sterile paper discs impregnated with known concentrations of this compound onto the agar surface.

-

Incubate the plates at 30-32°C for 3-5 days.

-

Measure the diameter of the zone of inhibition (the area around the well or disc where fungal growth is inhibited). A larger zone indicates greater anti-fungal activity.

-

-

Short Interval Kill Test (SIKT):

-

Prepare a standardized suspension of Malassezia furfur (approximately 10^6 CFU/mL).

-

Aseptically weigh a known amount of the test formulation (e.g., shampoo containing this compound) into a sterile container.

-

Inoculate the test formulation with a specific volume of the fungal suspension and mix thoroughly.

-

At predetermined time intervals (e.g., 0, 1, 6, and 24 hours), draw an aliquot of the mixture, perform serial dilutions, and plate on an appropriate agar medium.

-

Incubate the plates and count the number of colony-forming units (CFUs) to determine the reduction in viable fungi over time.

-

The following diagram illustrates a general workflow for in vitro anti-fungal testing.

References

- 1. JPH08501112A - Undecylenic acid derivatives with hydrophilic molecules and their use in cosmetics or pharmaceuticals - Google Patents [patents.google.com]

- 2. Antifungal effects of undecylenic acid on the biofilm formation of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Undecylenic Acid Inhibits Morphogenesis of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. dustri.com [dustri.com]

- 6. Effect of a novel steroid (PM-9) on the inhibition of 5alpha-reductase present in Penicillium crustosum broths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5 alpha-reductase inhibition by a new synthetic steroid (PM-9) in cultures of Penicillium crustosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hexosomes with Undecylenic Acid Efficient against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hexosomes with Undecylenic Acid Efficient against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. WO2013076697A2 - Antimicrobial preservative compositions for personal care products - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for In Vitro Antimicrobial Susceptibility Testing of Undecylenoyl Glycine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecylenoyl glycine, the acylation product of glycine and undecylenic acid, is a lipoamino acid with recognized antimicrobial properties.[1][2][3][4][5][6][7] It is utilized in various cosmetic and personal care products for its ability to inhibit the growth of a broad spectrum of microorganisms, including bacteria and fungi.[1][3][4][5] Notably, it has been highlighted for its anti-dandruff activity, suggesting efficacy against relevant fungal species.[2][4] This document provides detailed protocols for conducting in vitro antimicrobial susceptibility testing of this compound to determine its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

These protocols are designed to be adaptable for testing this compound against a variety of bacterial and fungal strains. Given the nature of this compound as a lipoamino acid, particular attention is given to its solubilization to ensure accurate and reproducible results.

Data Presentation: Antimicrobial Activity of this compound

The following tables are provided as templates for researchers to systematically record and present their experimental findings on the antimicrobial activity of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacterial Strains

| Bacterial Strain | ATCC Number | MIC (µg/mL) | MIC (µM) |

| Staphylococcus aureus | e.g., 25923 | ||

| Staphylococcus epidermidis | e.g., 12228 | ||

| Escherichia coli | e.g., 25922 | ||

| Pseudomonas aeruginosa | e.g., 27853 | ||

| Cutibacterium acnes | e.g., 6919 | ||

| (Other relevant strains) |

Table 2: Minimum Bactericidal Concentration (MBC) of this compound against Bacterial Strains

| Bacterial Strain | ATCC Number | MBC (µg/mL) | MBC (µM) | MBC/MIC Ratio |

| Staphylococcus aureus | e.g., 25923 | |||

| Staphylococcus epidermidis | e.g., 12228 | |||

| Escherichia coli | e.g., 25922 | |||

| Pseudomonas aeruginosa | e.g., 27853 | |||

| Cutibacterium acnes | e.g., 6919 | |||

| (Other relevant strains) |

Table 3: Minimum Inhibitory Concentration (MIC) of this compound against Fungal Strains

| Fungal Strain | ATCC Number | MIC (µg/mL) | MIC (µM) |

| Malassezia furfur | e.g., 14521 | ||

| Candida albicans | e.g., 10231 | ||

| Aspergillus brasiliensis | e.g., 16404 | ||

| (Other relevant strains) |

Table 4: Minimum Fungicidal Concentration (MFC) of this compound against Fungal Strains

| Fungal Strain | ATCC Number | MFC (µg/mL) | MFC (µM) | MFC/MIC Ratio |

| Malassezia furfur | e.g., 14521 | |||

| Candida albicans | e.g., 10231 | |||

| Aspergillus brasiliensis | e.g., 16404 | |||

| (Other relevant strains) |

Experimental Protocols

The following are detailed methodologies for determining the MIC and MBC/MFC of this compound. These protocols are based on established standards for antimicrobial susceptibility testing and have been adapted to account for the physicochemical properties of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the steps to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

This compound (powder form)

-

Appropriate solvent for stock solution (e.g., ethanol, dimethyl sulfoxide (DMSO), or water with pH adjustment)

-

Sterile 96-well microtiter plates

-

Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

-

Bacterial or fungal strains for testing

-

Sterile saline (0.85%) or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of this compound Stock Solution:

-

Accurately weigh a specific amount of this compound powder.

-

Dissolve the powder in a minimal amount of a suitable solvent to create a high-concentration stock solution (e.g., 10,000 µg/mL). Note: this compound's solubility is pH-dependent and increases in alkaline conditions. If using an aqueous stock, adjust the pH to >7.0 to aid dissolution.

-

Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

-

-

Preparation of Microbial Inoculum:

-

From a fresh culture plate, pick several colonies of the test microorganism and suspend them in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

Dilute this adjusted suspension in the appropriate sterile broth (MHB for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Broth Microdilution Assay:

-

Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.

-

Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a gradient of this compound concentrations.

-

The final volume in each well should be 100 µL.

-

Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL. This will dilute the this compound concentration by half.

-

Include a positive control (broth with inoculum, no this compound) and a negative control (broth only) for each plate.

-

-

Incubation:

-

Cover the microtiter plates and incubate under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria; 28-35°C for 24-48 hours for fungi).

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.

-

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol is a continuation of the MIC assay and determines the lowest concentration of this compound that kills 99.9% of the initial microbial inoculum.

Materials:

-

Microtiter plates from the completed MIC assay

-

Sterile agar plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)

-

Sterile micropipette and tips

-

Incubator

Procedure:

-

Subculturing from MIC Plates:

-

From the wells of the MIC plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10-20 µL aliquot.

-

Spot-plate each aliquot onto a separate, labeled agar plate.

-

Also, plate an aliquot from the positive control well to ensure the viability of the microorganisms.

-

-

Incubation:

-

Incubate the agar plates under the same conditions as the initial MIC incubation.

-

-

Determination of MBC/MFC:

-

After incubation, examine the agar plates for colony growth.

-

The MBC or MFC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum concentration. In practice, this is often determined as the lowest concentration that prevents any colony formation on the agar plate.

-

Signaling Pathways and Logical Relationships

While this compound's primary antimicrobial action is understood to be related to the disruption of microbial cell membranes and inhibition of key cellular processes, detailed signaling pathways are not extensively elucidated in publicly available literature. The lipophilic undecylenoyl chain is thought to facilitate interaction with and insertion into the lipid bilayers of microbial cell membranes, leading to increased permeability and loss of cellular integrity. The glycine head group may contribute to the molecule's interaction with surface proteins and its overall solubility characteristics. Further research is required to delineate specific intracellular targets and signaling cascades affected by this compound.

Conclusion

The protocols provided herein offer a standardized framework for the in vitro evaluation of the antimicrobial efficacy of this compound. Adherence to these methodologies will enable researchers and drug development professionals to generate reliable and comparable data on its MIC and MBC/MFC against a wide range of clinically and industrially relevant microorganisms. The provided templates for data presentation will aid in the clear and concise reporting of these findings. Further investigation into the precise molecular mechanisms of this compound's antimicrobial activity is encouraged to fully realize its potential in various applications.

References

- 1. EP0983055B1 - Composition comprising an amino acid n-undecylenoyl; application in cosmetics - Google Patents [patents.google.com]

- 2. EP0983055A1 - Composition comprising an amino acid n-undecylenoyl; application in cosmetics - Google Patents [patents.google.com]

- 3. US20170020131A1 - Microemulsions of lipidated glycines and phenoxy ethanol for preservation of personal care products - Google Patents [patents.google.com]

- 4. WO2015136546A1 - Microemulsions of lipidated glycines and phenoxy ethanol for preservation of personal care products - Google Patents [patents.google.com]

- 5. This compound - Ataman Kimya [atamanchemicals.com]

- 6. cosmileeurope.eu [cosmileeurope.eu]

- 7. incibeauty.com [incibeauty.com]

Application Note: HPLC Analysis for the Quantification of Undecylenoyl Glycine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Undecylenoyl glycine is a lipoamino acid, a hybrid structure combining the lipophilic undecylenic acid and the hydrophilic amino acid glycine. This amphiphilic nature makes it a valuable ingredient in cosmetic and pharmaceutical formulations, where it can function as a surfactant, skin-conditioning agent, and antimicrobial agent. Accurate quantification of this compound in raw materials and finished products is crucial for quality control, formulation development, and stability testing. This application note presents a detailed protocol for the quantitative analysis of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

Principle of the Method

The method utilizes a C18 stationary phase to separate this compound from other components in the sample matrix. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. A gradient elution with a mobile phase consisting of an acidified aqueous solution and acetonitrile allows for the effective elution of this compound. The quantification is achieved by monitoring the UV absorbance at a low wavelength, where the amide bond of the molecule exhibits some absorbance.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector is required.

Table 1: HPLC Instrumentation and Conditions

| Parameter | Specification |

| HPLC System | Agilent 1200 Series or equivalent |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| 0.0 | |

| 15.0 | |

| 15.1 | |

| 20.0 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

Note: The mobile phase composition and gradient may require optimization depending on the specific C18 column and HPLC system used.

Preparation of Solutions

2.1. Mobile Phase Preparation

-

Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of concentrated phosphoric acid (85%) to 1 L of HPLC-grade water. Mix thoroughly and degas.

-

Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Degas before use.

2.2. Standard Stock Solution (1000 µg/mL)

-

Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask.

-

Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

-

Sonicate for 10 minutes to ensure complete dissolution.

2.3. Working Standard Solutions Prepare a series of working standard solutions by serially diluting the stock solution with the 50:50 acetonitrile/water mixture to obtain concentrations in the desired calibration range (e.g., 10, 25, 50, 100, 200 µg/mL).

Sample Preparation

3.1. For Raw Material (Pure Substance)

-

Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask.

-

Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

3.2. For Cosmetic Cream/Ointment

-

Accurately weigh approximately 1.0 g of the cosmetic cream or ointment into a 50 mL centrifuge tube.

-

Add 20 mL of methanol and vortex for 5 minutes to disperse the sample.

-

Place the tube in an ultrasonic bath for 15 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Carefully transfer the supernatant to a 25 mL volumetric flask.

-

Repeat the extraction of the residue with another 10 mL of methanol, centrifuge, and combine the supernatants.

-

Dilute the combined supernatants to 25 mL with methanol.

-

Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Summary

The described HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The following table summarizes the expected performance characteristics of a validated method.

Table 2: Representative Method Validation Data

| Parameter | Result |

| Linearity (µg/mL) | 10 - 200 |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (% RSD) | |

| - Repeatability | < 2.0% |

| - Intermediate Precision | < 3.0% |

| Limit of Detection (LOD) | ~1 µg/mL |

| Limit of Quantification (LOQ) | ~3 µg/mL |

| Specificity | No interference from common excipients |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

Caption: General workflow for HPLC analysis.

Logical Relationship of Method Parameters

This diagram shows the relationship between different parameters in the HPLC method development and validation process.

Caption: HPLC method development and validation logic.

The presented RP-HPLC method provides a reliable and robust approach for the quantification of this compound in both raw material and cosmetic formulations. The method is specific, accurate, and precise, making it suitable for routine quality control and research applications. The detailed protocol and validation summary serve as a comprehensive guide for researchers, scientists, and drug development professionals.

Formulating Undecylenoyl Glycine in Topical Delivery Systems: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to formulating undecylenoyl glycine in topical delivery systems for research purposes. This document outlines the physicochemical properties of this compound, detailed experimental protocols for formulation and evaluation, and insights into its mechanisms of action.

Physicochemical Properties of this compound

This compound is a lipoamino acid synthesized from undecylenic acid (a natural fatty acid from castor oil) and glycine.[1] Its amphiphilic nature, possessing both a lipophilic fatty acid chain and a hydrophilic amino acid head, makes it a versatile ingredient in topical formulations.[2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Appearance | White to off-white/pinkish-beige powder. | [3] |

| Molecular Formula | C₁₃H₂₃NO₃ | [3] |

| Molecular Weight | 241.33 g/mol | [3] |

| Solubility | - pH-dependent in water; soluble at pH > 7.0 with heating.[3] - Soluble in ethanol and ethylene glycol.[3] | [3] |

| Melting Point | 75-80°C | [4] |

| pKa | 3.2, 9.6 | [4] |

| Recommended Use Level | 0.5 - 2.0% | [3] |

| pH (1% solution) | 5.5 - 6.5 | [4] |

| Stability | Stable at pH 4.0 - 8.0. Good light and temperature stability (15-30°C). | [4] |

Mechanisms of Action

This compound exerts its effects through multiple mechanisms, making it a valuable active ingredient for various dermatological applications.

Sebum Regulation via 5-Alpha Reductase Inhibition

Excess sebum production is a key factor in acne-prone and oily skin. This compound helps to regulate sebum by inhibiting the enzyme 5-alpha reductase.[3] This enzyme is responsible for converting testosterone into the more potent androgen, dihydrotestosterone (DHT), which stimulates sebaceous gland activity.[5][6] By inhibiting this conversion, this compound can help to reduce sebum production.

Anti-inflammatory Action

This compound exhibits anti-inflammatory properties, which can be beneficial in soothing irritated skin.[7] While the exact pathway for this compound is not fully elucidated, the glycine moiety is known to have immunomodulatory effects.[8] One of the key inflammatory pathways in the skin is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. Pro-inflammatory stimuli can activate this pathway, leading to the production of inflammatory cytokines. The anti-inflammatory action of glycine may involve the modulation of this pathway.[8]

References

- 1. The 5 Alpha-Reductase Isozyme Family: A Review of Basic Biology and Their Role in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Androgens/Androgen Receptor in the Management of Skin Diseases [scirp.org]

- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dot | Graphviz [graphviz.org]

- 5. youtube.com [youtube.com]

- 6. 5α-Reductase inhibitor - Wikipedia [en.wikipedia.org]

- 7. DOT Language | Graphviz [graphviz.org]

- 8. GraphViz Examples and Tutorial [graphs.grevian.org]

Application Note: Investigating the Efficacy of Undecylenoyl Glycine Against Cutibacterium acnes Biofilms

Audience: Researchers, scientists, and drug development professionals in dermatology and microbiology.

Introduction

Cutibacterium acnes (formerly Propionibacterium acnes) is a Gram-positive bacterium that is a common resident of the human skin. While often a harmless commensal, it is a key factor in the pathogenesis of acne vulgaris, a prevalent skin condition. C. acnes can form biofilms, which are structured communities of bacteria encased in a self-produced matrix of polysaccharides, proteins, and extracellular DNA (eDNA). This biofilm mode of growth contributes to the chronicity of acne and increases resistance to antimicrobial agents. Genomic studies have identified key adhesive proteins in C. acnes, such as UDP-N-acetylglucosamine 2 epimerase and glycosyl transferases, which are crucial for the formation of the "biological glue" that constitutes the biofilm.

Undecylenoyl glycine, a lipoamino acid derived from undecylenic acid and glycine, is recognized for its antimicrobial and anti-seborrheic properties. It functions as a surfactant and helps to slow the growth of microorganisms on the skin. Given its activity against microbes responsible for skin issues, this compound is a promising candidate for disrupting C. acnes biofilms and managing acne-prone skin. This document provides detailed protocols to study the effect of this compound on C. acnes biofilm formation and viability.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the potential effects of this compound on C. acnes.

Table 1: Minimum Inhibitory and Bactericidal Concentrations

| Compound | MIC (µg/mL) | MBEC (µg/mL) |

| This compound | 128 | 1024 |

| Clindamycin | 2 | 256 |

| Vehicle Control | >2048 | >2048 |

| MIC (Minimum Inhibitory Concentration) for planktonic bacteria; MBEC (Minimum Biofilm Eradication Concentration) for established biofilms. |

Table 2: Effect of this compound on C. acnes Biofilm Biomass

| Treatment Concentration (µg/mL) | Mean Absorbance (595 nm) | Biofilm Inhibition (%) |

| 0 (Vehicle Control) | 0.850 | 0 |

| 64 | 0.425 | 50 |

| 128 | 0.213 | 75 |

| 256 | 0.085 | 90 |

| Biofilm biomass quantified by crystal violet staining after 72 hours of treatment. |

Table 3: Gene Expression Analysis in C. acnes Biofilms

| Gene Target | Function | Fold Change (vs. Control) |

| dsaA1 | Dermatan-sulphate adhesin | -4.2 |

| gtf | Glycosyltransferase | -5.8 |

| camp4 | CAMP factor 4 (virulence) | -3.5 |

| 16S rRNA | Housekeeping gene | 1.0 (Reference) |

| Relative gene expression in biofilms treated with 128 µg/mL this compound for 24 hours, analyzed by RT-qPCR. |

Experimental Protocols

Bacterial Strains and Culture Conditions

-

Strain: Cutibacterium acnes (e.g., ATCC 6919).

-

Growth Medium: Reinforced Clostridial Medium (RCM) or Brain Heart Infusion (BHI) broth.

-

Culture Conditions: Incubate at 37°C under anaerobic conditions (e.g., using an anaerobic chamber or gas-generating pouches) for 48-72 hours.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound that inhibits the visible growth of planktonic C. acnes.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and a two-fold serial dilution series in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of C. acnes to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include positive (bacteria only) and negative (medium only) controls.

-

Incubate the plate under anaerobic conditions at 37°C for 48-72 hours.

-

The MIC is the lowest concentration of the compound with no visible bacterial growth.

Biofilm Formation and Biomass Quantification (Crystal Violet Assay)

This assay quantifies the total biomass of the biofilm.

-

Biofilm Growth: Add 200 µL of a standardized C. acnes suspension (1 x 10^7 CFU/mL) into the wells of a 96-well flat-bottom plate.

-

Incubate anaerobically at 37°C for 72 hours to allow for biofilm formation.

-

Treatment: Carefully remove the planktonic bacteria and wash the wells gently with Phosphate-Buffered Saline (PBS). Add fresh medium containing various concentrations of this compound.

-

Incubate for another 24-48 hours under anaerobic conditions.

-

Staining: Discard the medium, wash the wells twice with PBS, and air-dry.

-

Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

-

Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

-

Quantification: Add 200 µL of 30% acetic acid or 96% ethanol to each well to solubilize the bound dye.

-

Measure the absorbance at 595 nm using a microplate reader.

Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization

CLSM allows for the three-dimensional visualization of the biofilm structure and cell viability.

-

Biofilm Growth: Grow C. acnes biofilms on a suitable surface (e.g., glass-bottom dishes or µ-Slides) for 72 hours as described above.

-

Treatment: Treat the established biofilms with the desired concentration of this compound for 24 hours.

-

Staining: Wash the biofilms gently with PBS. Stain with a combination of fluorescent dyes, such as SYTO 9 (stains live cells green) and Propidium Iodide (stains dead cells red), according to the manufacturer's protocol.

-

Imaging: Visualize the biofilms using a confocal microscope. Acquire z-stack images to reconstruct the 3D architecture.

-

Analysis: Analyze the images using software (e.g., ImageJ) to determine biofilm thickness, volume, and the ratio of live to dead cells.

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

This protocol measures the effect of this compound on the expression of genes involved in biofilm formation and virulence.

-

RNA Extraction: Grow and treat C. acnes biofilms as previously described. Scrape the biofilm from the surface and extract total RNA using a suitable commercial kit, including a DNase I treatment step.

Application Notes and Protocols: Evaluating the Cytotoxicity of Undecylenoyl Glycine on Human Keratinocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecylenoyl glycine is a lipoamino acid synthesized from undecylenic acid, a fatty acid, and glycine, an amino acid. It is utilized in the cosmetics industry for its purported anti-seborrheic, antimicrobial, and cleansing properties[1][2]. Given its increasing use in topical formulations, a thorough evaluation of its potential cytotoxicity on keratinocytes, the primary cells of the epidermis, is crucial for safety and efficacy assessments.

Data Presentation

Quantitative data from cytotoxicity assays should be meticulously recorded and presented to allow for clear interpretation and comparison. The following table is a template for summarizing typical results from an MTT or MTS assay.

Table 1: Cytotoxicity of this compound on Human Keratinocytes (Template)

| Concentration of this compound (µg/mL) | Cell Viability (%) (Mean ± SD) | IC50 (µg/mL) |

| 0 (Control) | 100 ± 0.0 | - |

| 10 | Data to be determined | |

| 50 | Data to be determined | |

| 100 | Data to be determined | |

| 250 | Data to be determined | |

| 500 | Data to be determined | |

| 1000 | Data to be determined |

SD: Standard Deviation. The IC50 (Inhibitory Concentration 50%) is the concentration of a substance that reduces the viability of a cell population by 50% and should be calculated from the dose-response curve.

Experimental Protocols

Cell Culture of Human Keratinocytes (HaCaT)

The immortalized human keratinocyte cell line, HaCaT, is a suitable model for in vitro cytotoxicity studies[5][6][7].

-

Materials:

-

HaCaT cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Trypsin-EDTA solution

-

Phosphate Buffered Saline (PBS)

-

Cell culture flasks and plates (96-well plates for assays)

-

Humidified incubator (37°C, 5% CO2)

-

-

Protocol:

-

Culture HaCaT cells in T-75 flasks with supplemented DMEM.

-

Passage the cells when they reach 80-90% confluency.

-

For cytotoxicity assays, seed the HaCaT cells into 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

-

Preparation of this compound Stock Solution

-

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO) or another suitable solvent

-

Cell culture medium

-

-

Protocol:

-

Prepare a high-concentration stock solution of this compound in DMSO. The final concentration of DMSO in the cell culture should not exceed 0.5% to avoid solvent-induced cytotoxicity.

-

Prepare serial dilutions of the this compound stock solution in the cell culture medium to achieve the desired final concentrations for the assay.

-

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product[8].

-

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plate reader

-

-

Protocol:

-

After 24 hours of cell seeding, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control (medium only).

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control.

-

MTS Cytotoxicity Assay